2-(3-Chlorophenyl)cyclohexan-1-one
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Overview
Description
2-(3-Chlorophenyl)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with a 3-chlorophenyl group at the second position and a ketone functional group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 3-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, resulting in the formation of the desired product.
Another method involves the use of Grignard reagents. In this approach, 3-chlorophenylmagnesium bromide is reacted with cyclohexanone to form the corresponding alcohol, which is then oxidized to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation can be achieved using chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-chlorobenzoic acid.
Reduction: Formation of 2-(3-chlorophenyl)cyclohexanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Chlorophenyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anesthetic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)cyclohexan-1-one
- 2-(4-Chlorophenyl)cyclohexan-1-one
- 2-(3-Fluorophenyl)cyclohexan-1-one
Uniqueness
2-(3-Chlorophenyl)cyclohexan-1-one is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.
Properties
CAS No. |
32248-31-0 |
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Molecular Formula |
C12H13ClO |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
2-(3-chlorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H13ClO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11H,1-2,6-7H2 |
InChI Key |
LOFSEBDMJIXGCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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